Cas no 2411266-33-4 (2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide)

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[1-[4-(aminosulfonyl)phenyl]ethyl]-2-chloro-N-methyl-
- 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide
-
- MDL: MFCD32858936
- インチ: 1S/C11H15ClN2O3S/c1-8(14(2)11(15)7-12)9-3-5-10(6-4-9)18(13,16)17/h3-6,8H,7H2,1-2H3,(H2,13,16,17)
- InChIKey: YPQZRJNPHJXOCV-UHFFFAOYSA-N
- ほほえんだ: C(N(C(C1=CC=C(S(N)(=O)=O)C=C1)C)C)(=O)CCl
2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22610-10.0g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 10.0g |
$2331.0 | 2024-06-20 | |
Enamine | EN300-22610-0.25g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 0.25g |
$498.0 | 2024-06-20 | |
Enamine | EN300-22610-1.0g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 1.0g |
$541.0 | 2024-06-20 | |
Enamine | EN300-22610-5.0g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 5.0g |
$1572.0 | 2024-06-20 | |
Enamine | EN300-22610-0.05g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 0.05g |
$455.0 | 2024-06-20 | |
Enamine | EN300-22610-0.1g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 0.1g |
$476.0 | 2024-06-20 | |
Enamine | EN300-22610-0.5g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 0.5g |
$520.0 | 2024-06-20 | |
Enamine | EN300-22610-2.5g |
2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |
2411266-33-4 | 95% | 2.5g |
$1063.0 | 2024-06-20 |
2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamideに関する追加情報
Professional Introduction to 2-Chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide (CAS No. 2411266-33-4)
2-Chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide, with the chemical formula C₁₄H₁₈ClN₂O₄S, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 2411266-33-4, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development.
The molecular structure of 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide features a chloro-substituted amide group, a methylated secondary amine, and a sulfamoyl moiety attached to a phenyl ring. This specific arrangement of functional groups suggests potential interactions with biological targets, making it a candidate for further exploration in medicinal chemistry. The presence of the sulfamoyl group, in particular, has been associated with various pharmacological effects, including anti-inflammatory and anticancer properties.
In recent years, there has been growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. The sulfamoyl group in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide can participate in hydrogen bonding interactions, which are crucial for the binding affinity of small molecules to their targets. This feature makes it an attractive scaffold for designing novel therapeutic agents.
One of the key aspects of this compound is its potential as a precursor for more complex molecules. The chloro-substituted amide can undergo further functionalization, allowing chemists to explore diverse chemical spaces. This flexibility is particularly valuable in drug discovery, where the ability to modify a core structure can lead to the identification of more potent and selective compounds.
Recent studies have highlighted the importance of amide linkages in drug design. Amides are known for their stability and ability to form hydrogen bonds, making them integral components of many bioactive molecules. The amide group in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide could serve as a critical interaction point with biological targets, enhancing the compound's pharmacological profile.
The phenyl ring attached to the sulfamoyl group in this compound also plays a significant role in its biological activity. Phenyl rings are common motifs in pharmaceuticals due to their ability to engage in π-stacking interactions and hydrophobic effects. These interactions can contribute to the binding affinity and selectivity of drug candidates.
Moreover, the N-methyl secondary amine in the structure suggests potential for further derivatization. N-methylation is a common strategy used in drug development to enhance metabolic stability and improve pharmacokinetic properties. The presence of this group in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide opens up possibilities for generating analogs with improved pharmacological profiles.
Current research trends indicate that sulfonamide derivatives are being extensively studied for their potential applications in treating various diseases. The unique combination of functional groups in 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide positions it as a promising candidate for further investigation. Its structural features suggest that it could interact with multiple biological targets, making it a versatile scaffold for drug design.
In conclusion, 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide (CAS No. 2411266-33-4) is a compound with significant potential in pharmaceutical chemistry. Its molecular structure, characterized by a chloro-substituted amide, a methylated secondary amine, and a sulfamoyl moiety attached to a phenyl ring, makes it an attractive candidate for further exploration. The presence of these functional groups suggests potential biological activities and opportunities for further chemical modification.
2411266-33-4 (2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide) 関連製品
- 52898-49-4(N,4-Dimethoxy-N-methylbenzamide)
- 2137757-38-9(2H-Benzimidazol-2-imine, 1,3-bis(difluoromethyl)-1,3-dihydro-)
- 879686-81-4(1-Benzyl-4-(thiophen-2-yl)pyrrolidine-3-carboxylic Acid)
- 377083-99-3(3-(4-chloro-2-fluorophenyl)propan-1-ol)
- 1340221-24-0(3-(3-chloro-4-nitrophenoxy)azetidine)
- 1227585-09-2(5-Methoxy-6-(pyridin-4-yl)picolinaldehyde)
- 1227494-08-7(2-Chloro-6-phenylpyridine-3-acetonitrile)
- 123175-82-6(ACHROMOPEPTIDASE)
- 1251671-64-3(N-(4-bromophenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide)
- 1193388-76-9((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl(propan-2-yl)amine Hydrochloride)




